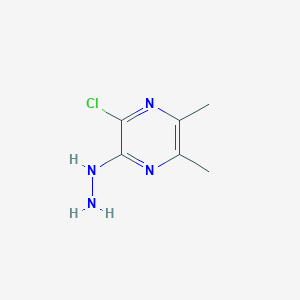

2-Chloro-3-hydrazinyl-5,6-dimethylpyrazine

描述

属性

IUPAC Name |

(3-chloro-5,6-dimethylpyrazin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN4/c1-3-4(2)10-6(11-8)5(7)9-3/h8H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZDHMUEMSUKAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)NN)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-hydrazinyl-5,6-dimethylpyrazine typically involves the reaction of 2-chloro-3,5,6-trimethylpyrazine with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product . The reaction can be represented as follows:

2-chloro-3,5,6-trimethylpyrazine+hydrazine hydrate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products . The use of advanced purification techniques, such as recrystallization or chromatography, ensures the high quality of the final product .

化学反应分析

Types of Reactions

2-Chloro-3-hydrazinyl-5,6-dimethylpyrazine undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The chlorine atom can be reduced to form the corresponding amine derivative.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Oxidation: Azo or azoxy compounds.

Reduction: Amine derivatives.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

科学研究应用

2-Chloro-3-hydrazinyl-5,6-dimethylpyrazine has garnered attention in scientific research due to its potential biological activity and versatility in chemical synthesis . Some of its applications include:

Chemistry: Used as a building block for the synthesis of more complex pyrazine derivatives.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of novel materials and chemical processes.

作用机制

The mechanism of action of 2-Chloro-3-hydrazinyl-5,6-dimethylpyrazine involves its interaction with specific molecular targets and pathways . The hydrazinyl group is known to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . Additionally, the compound may induce oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis .

相似化合物的比较

Structural and Functional Comparison with Similar Pyrazine Derivatives

2-Ethyl-3,6-dimethylpyrazine

- Structural Differences : Lacks chlorine and hydrazinyl groups; instead, it features ethyl and methyl substituents at positions 2, 3, and 6.

- Functional Properties: Odor Profile: Exhibits potent roasted, nutty, and cocoa-like aromas with a low odor threshold (FD factor up to 512 in cocoa products) . Biological Activity: Acts as an alarm pheromone in ants (e.g., Solenopsis invicta) and shows species-specific electrophysiological responses . Synthesis: Often isolated from natural sources (e.g., fermented cocoa) or synthesized via Maillard reactions .

- Key Data: Property 2-Ethyl-3,6-dimethylpyrazine 2-Chloro-3-hydrazinyl-5,6-dimethylpyrazine Odor Threshold (µg/L) <1 (in cocoa) Not reported Role in Ant Communication Alarm pheromone Not applicable Synthetic Route Enzymatic/Maillard synthesis Hydrazine-mediated substitution

2,6-Dimethylpyrazine

- Structural Differences : Simpler structure with methyl groups at positions 2 and 6; lacks chlorine and hydrazinyl moieties.

- Functional Properties: Odor Profile: Contributes roasted meat and nutty notes but may act as an off-odor in some contexts (e.g., popcorn) . Applications: Used industrially as a flavor enhancer and in antioxidant activity studies .

- Key Data: Property 2,6-Dimethylpyrazine this compound Antioxidant Activity Moderate (DPPH assay) Not studied Industrial Use Flavor additive Research-focused

Dihydropyrazines (e.g., 2,3-dihydro-5,6-dimethylpyrazine)

- Structural Differences : Partially saturated pyrazine ring; lacks chlorine and hydrazinyl groups.

- Functional Properties :

- Key Data: Property 2,3-Dihydro-5,6-dimethylpyrazine this compound Stability Thermally unstable Likely more stable due to aromaticity Cytotoxicity IC₅₀ = 0.5 mM (HepG2) Not reported

生物活性

2-Chloro-3-hydrazinyl-5,6-dimethylpyrazine (C6H9ClN4) has emerged as a compound of interest in biological research due to its potential therapeutic applications, particularly in neurodegenerative diseases and as an antimicrobial agent. This article reviews the synthesis, biological evaluations, mechanisms of action, and comparative studies of this compound.

The synthesis of this compound typically involves the reaction of 2-chloro-3,5,6-trimethylpyrazine with hydrazine hydrate under controlled conditions. The molecular weight is approximately 172.62 g/mol, and its structure includes a chlorine atom and a hydrazinyl group that contribute to its biological activity.

Anticholinesterase Activity

Recent studies have explored the compound's potential as an acetylcholinesterase inhibitor (AChEI), which is crucial for treating Alzheimer's disease (AD). A study synthesized several derivatives of 2-chloro-3-hydrazinopyrazine and evaluated their AChE inhibitory effects. The results indicated that certain derivatives (CHP4 and CHP5) exhibited significant AChE inhibitory activity with IC50 values of 3.76 µM and 4.2 µM, respectively, compared to donepezil (0.53 µM) .

Table 1: AChE Inhibition Results

| Compound | IC50 Value (µM) |

|---|---|

| CHP4 | 3.76 |

| CHP5 | 4.20 |

| Donepezil | 0.53 |

Neuroprotective Effects

The neuroprotective effects of these compounds were assessed in differentiated PC12 cells exposed to amyloid-beta (Aβ1–42). CHP4 significantly reduced Aβ1–42-induced cytotoxicity and tau hyperphosphorylation while enhancing HSP70 expression at a concentration of 30 µM, indicating its potential as a multifunctional anti-AD agent .

Antioxidant Activity

In addition to AChE inhibition, the antioxidant properties were evaluated using DPPH, FRAP, and ABTS assays. CHP4 demonstrated the highest antioxidant activity among the tested derivatives, suggesting a protective role against oxidative stress in neuronal cells .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets related to cholinergic neurotransmission and oxidative stress pathways. The compound's ability to inhibit AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.

Comparative Studies

The biological activities of this compound can be compared with other pyrazine derivatives:

Table 2: Comparison with Similar Compounds

| Compound | AChE Inhibition | Antioxidant Activity | Neuroprotection |

|---|---|---|---|

| This compound | Significant | High | Effective |

| 2-Chloro-3-methylpyrazine | Moderate | Low | Not effective |

| 3-Hydrazinyl-5,6-dimethylpyrazine | Low | Moderate | Moderate |

These comparisons highlight the unique properties of this compound that make it a promising candidate for further research in drug development.

常见问题

Q. What are the optimal synthetic routes for 2-Chloro-3-hydrazinyl-5,6-dimethylpyrazine, and how can reaction conditions be tailored to maximize yield?

The synthesis typically involves coupling hydrazine derivatives with halogenated pyrazine precursors. Key steps include:

- Coupling agents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and triethylamine are commonly used to activate carboxylic acid intermediates for hydrazine attachment .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction efficiency due to their ability to stabilize charged intermediates .

- Catalysts : Potassium carbonate or sodium hydride facilitates cyclization and substitution reactions .

- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for achieving ≥95% purity .

Q. How can structural characterization of this compound be performed to confirm its molecular identity?

- Spectroscopy :

- X-ray crystallography : Used to resolve ambiguities in regiochemistry, as demonstrated for dihydropyrazine derivatives .

Q. What purification techniques are recommended to isolate this compound with high purity?

- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients achieves >98% purity for analytical standards .

- Recrystallization : Ethanol or ethyl acetate/hexane mixtures are effective for removing unreacted starting materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or GC-MS) for this compound derivatives?

- Cross-validation : Compare experimental data with NIST Standard Reference Database entries (e.g., GC retention indices or MS fragmentation patterns) .

- Isotopic labeling : Use -labeled hydrazine to distinguish NH-NH signals from solvent artifacts in NMR .

- Computational modeling : Density Functional Theory (DFT) calculations predict chemical shifts and optimize spectral assignments .

Q. What reaction mechanisms govern the functionalization of the hydrazinyl group in this compound?

- Nucleophilic substitution : The hydrazinyl group acts as a nucleophile in reactions with aldehydes or ketones to form hydrazones, a key step in synthesizing heterocyclic derivatives .

- Oxidation pathways : Controlled oxidation with MnO or KFe(CN) yields azo compounds, which are intermediates in drug candidate synthesis .

- Reductive amination : Sodium cyanoborohydride converts hydrazones to secondary amines under mild conditions .

Q. How can researchers evaluate the biological activity of this compound derivatives in antimicrobial assays?

- In vitro testing : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., chloro, methyl groups) and correlate changes with activity trends observed in pyrazine-triazole hybrids .

- Enzyme inhibition : Screen against kinases (e.g., PI3-K/PDK-1) using fluorescence polarization assays to identify potential therapeutic targets .

Q. What strategies mitigate instability issues (e.g., hydrolysis or oxidation) during storage of this compound?

- Storage conditions : Maintain at 2–8°C in amber vials under inert gas (argon or nitrogen) to prevent degradation .

- Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) enhances long-term stability for biological studies .

Methodological Considerations

Q. How can researchers optimize reaction yields when scaling up synthesis of this compound?

- Kinetic studies : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .

- DoE (Design of Experiments) : Vary temperature, solvent ratios, and catalyst loading to statistically optimize parameters .

Q. What analytical techniques are critical for assessing purity and stability in formulations containing this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。